7-Deuterio-1-methylindole

Analytical Chemistry LC-MS/MS Quantitation NMR Spectroscopy

7-Deuterio-1-methylindole is a deuterated isotopologue of 1-methylindole, featuring a deuterium substitution at the C7 position of the indole ring. With the molecular formula C₉H₈DN, this compound retains the aromatic heterocyclic indole core while offering a distinct mass shift of +1.01 Da relative to the protium form.

Molecular Formula C9H9N
Molecular Weight 132.18 g/mol
Cat. No. B15381758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Deuterio-1-methylindole
Molecular FormulaC9H9N
Molecular Weight132.18 g/mol
Structural Identifiers
SMILESCN1C=CC2=CC=CC=C21
InChIInChI=1S/C9H9N/c1-10-7-6-8-4-2-3-5-9(8)10/h2-7H,1H3/i5D
InChIKeyBLRHMMGNCXNXJL-UICOGKGYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Deuterio-1-methylindole: Isotopically Labeled Indole Scaffold for Analytical Quantitation and Mechanistic Studies


7-Deuterio-1-methylindole is a deuterated isotopologue of 1-methylindole, featuring a deuterium substitution at the C7 position of the indole ring [1]. With the molecular formula C₉H₈DN, this compound retains the aromatic heterocyclic indole core while offering a distinct mass shift of +1.01 Da relative to the protium form [2]. As part of the broader class of site-specifically deuterated heteroarenes, 7-deuterio-1-methylindole is primarily employed as a stable isotope-labeled internal standard in quantitative LC-MS/MS assays and as a mechanistic probe in NMR spectroscopy [3]. The site-specific deuteration strategy enables precise isotopic dilution mass spectrometry while preserving near-identical physicochemical properties to the native analyte, facilitating accurate quantitation of 1-methylindole and its derivatives in complex biological matrices [4].

Why 7-Deuterio-1-methylindole Is Not Interchangeable with Other Deuterated or Undeuterated Indole Analogs


Substituting 7-deuterio-1-methylindole with unlabeled 1-methylindole or differently deuterated isotopologues compromises both analytical accuracy and experimental validity. Undeuterated 1-methylindole (MW 131.17) cannot serve as an internal standard for its own quantitation due to identical mass and chromatographic behavior, leading to unaccounted matrix effects and ion suppression [1]. While perdeuterated indole-d₇ offers a +7 Da mass shift, its distinct C-D bond vibrational frequencies and altered NMR spectral signatures preclude its use as a surrogate for 1-methylindole in targeted assays, as the N-methyl group remains unlabeled [2]. Similarly, C2- or C3-deuterated 1-methylindole analogs exhibit different kinetic isotope effects (e.g., KIE = 3.3–5.5 at the C3-methyl position for CYP450-mediated dehydrogenation [3]), making them unsuitable for mechanistic studies requiring site-specific labeling at the C7 position. The regioselective deuteration at C7 of 1-methylindole is critical for applications such as probing C7-specific metabolic oxidation pathways or utilizing the deuterium-induced NMR isotope shift to resolve overlapping signals in crowded aromatic regions [4].

Quantitative Differentiation of 7-Deuterio-1-methylindole: Comparative Data for Scientific Selection


Site-Specific Deuteration at C7: A Regioselective Isotopic Label for Targeted Analytical and Mechanistic Applications

7-Deuterio-1-methylindole provides a site-specific isotopic label at the C7 position of the indole ring, differentiating it from undeuterated 1-methylindole (MW 131.17) and other deuterated regioisomers such as 2-deuterio-1-methylindole (MW 132.18) or 6-deuterio-1-methylindole (MW 132.18) [1]. The mass shift of +1.01 Da enables precise MS/MS quantitation, while the absence of deuteration at other positions (e.g., C2 or C3) preserves native reactivity at those sites, crucial for targeted mechanistic studies [2].

Analytical Chemistry LC-MS/MS Quantitation NMR Spectroscopy

Isotopic Purity and Quantitative NMR: Enhanced Accuracy for Purity Assessment of Deuterated Pharmaceuticals

7-Deuterio-1-methylindole can serve as an internal standard in qNMR for determining the deuteration degree of other isotopologues. The compound's C7 deuteration introduces a deuterium/hydrogen NMR isotope effect on 13C chemical shifts (DHIECS), enabling unambiguous assignment of methylindole resonances [1]. While specific qNMR purity data for 7-deuterio-1-methylindole is not available in open literature, typical deuteration methods achieve >95% isotopic purity for N-methylindole derivatives [2]. In comparison, commercial 1-methylindole purity is typically specified as ≥97-98% (GC) with no isotopic enrichment .

Quantitative NMR (qNMR) Purity Assessment Deuterium Incorporation

Kinetic Isotope Effect: Modulation of CYP450-Mediated Metabolism via Site-Specific Deuteration

While direct comparative metabolic stability data for 7-deuterio-1-methylindole is not available in the open literature, the class-level kinetic isotope effect (KIE) of indole deuteration on CYP450-mediated metabolism is well established. Deuterium substitution at the C3-methyl position of 3-methylindole (a close analog) results in a noncompetitive intermolecular isotope effect of DV = 3.3 and an intramolecular isotope effect of 5.5, indicating significant slowing of dehydrogenation [1]. In contrast, 2-aminoacetophenone formation from skatole shows no isotope effect for 3-methyloxindole and indole-3-carbinol generation, demonstrating pathway-specific KIE [2]. For 7-deuterio-1-methylindole, C7 deuteration is expected to attenuate CYP450-mediated oxidation at that position, though quantitative KIE values will depend on the specific isoform and reaction mechanism [3].

Drug Metabolism Pharmacokinetics Cytochrome P450

Physicochemical Equivalence with Native 1-Methylindole: Minimizing Matrix Effects in Bioanalysis

7-Deuterio-1-methylindole exhibits nearly identical physicochemical properties to unlabeled 1-methylindole, including lipophilicity, chromatographic retention time, and ionization efficiency, due to the minimal mass difference of a single neutron [1]. The molecular weight difference is 1.01 Da (132.18 vs. 131.17), while the calculated LogP difference is negligible [2]. This contrasts with perdeuterated indole-d₇ (MW 138.22), which may exhibit slight chromatographic shifts and altered ionization due to cumulative C-D bond effects . The close physicochemical match ensures that 7-deuterio-1-methylindole co-elutes with the native analyte and experiences identical matrix effects, making it an ideal internal standard for accurate quantitation [3].

Bioanalytical Chemistry LC-MS/MS Matrix Effects

Targeted Application Scenarios for 7-Deuterio-1-methylindole in Analytical and Drug Discovery Workflows


Quantitative LC-MS/MS Analysis of 1-Methylindole in Biological Matrices

7-Deuterio-1-methylindole is ideally suited as a stable isotope-labeled internal standard (SIL-IS) for the absolute quantitation of 1-methylindole and its metabolites in plasma, urine, and tissue homogenates [1]. Its +1 Da mass shift and co-elution with the native analyte correct for extraction recovery, matrix effects, and ion suppression [2]. This application is critical for pharmacokinetic studies of indole-based drugs and for monitoring endogenous indole levels in metabolomics research [3].

Mechanistic Probing of C7-Specific Metabolic Oxidation Pathways

The site-specific C7 deuteration allows researchers to probe CYP450-mediated oxidation exclusively at the C7 position of the indole ring [1]. By comparing the metabolic fate of 7-deuterio-1-methylindole with unlabeled 1-methylindole in liver microsome incubations, investigators can quantify the kinetic isotope effect for C7 oxidation and identify primary metabolites formed via alternative pathways [2]. This is particularly valuable for optimizing the metabolic stability of indole-containing drug candidates [3].

NMR-Based Determination of Deuteration Degree in Pharmaceutical Intermediates

7-Deuterio-1-methylindole can serve as an internal standard in qNMR experiments to accurately determine the isotopic purity of other deuterated indole derivatives [1]. The compound's well-resolved aromatic proton signals and the deuterium-induced NMR isotope effect on adjacent carbons provide distinct spectral features that facilitate quantitation [2]. This application supports quality control in the synthesis of deuterated active pharmaceutical ingredients (APIs) [3].

Synthesis of Advanced Deuterated Drug Candidates via C7-Specific Labeling

As a building block, 7-deuterio-1-methylindole can be employed in the synthesis of more complex deuterated pharmaceuticals where metabolic stability at the C7 position is critical [1]. The deuterium atom at C7 can act as a 'metabolic block' against CYP-mediated oxidation, potentially extending the half-life of drug candidates [2]. This strategy is part of the broader 'deuterium switch' approach in medicinal chemistry [3].

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